1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid

Regiochemistry Structural isomerism Quality control

1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1087716-36-6) is a heterocyclic building block belonging to the 1-arylpyrazole-3-carboxylic acid family. With a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, it features a carboxylic acid group at the 3-position, a methyl group at N1, and a phenyl ring at C4.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B12089627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-13-7-9(10(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
InChIKeyJPMGPKXXOVWGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic Acid: Procurement-Relevant Chemical Profile and In-Class Position


1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1087716-36-6) is a heterocyclic building block belonging to the 1-arylpyrazole-3-carboxylic acid family . With a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, it features a carboxylic acid group at the 3-position, a methyl group at N1, and a phenyl ring at C4. This substitution pattern distinguishes it from regioisomeric analogs such as 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 105994-56-7) and 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS 105994-75-0) . The compound is commercially available from multiple suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs.

Why 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic Acid Cannot Be Directly Interchanged With Regioisomeric Pyrazole Carboxylic Acids


Regioisomeric pyrazole carboxylic acids with identical molecular formulas are not interchangeable in structure-activity relationship (SAR) studies because the relative positions of the phenyl, methyl, and carboxyl substituents dictate the three-dimensional presentation of pharmacophoric elements . For example, the COOH group at position 3 versus position 4 alters both the hydrogen-bond donor-acceptor geometry and the steric environment around the pyrazole ring, which can lead to different binding affinities for biological targets such as the Aryl Hydrocarbon Receptor (AhR) . Consequently, procurement decisions based solely on molecular formula similarity risk introducing an inactive or divergent chemotype into a lead optimization program, wasting synthetic resources and generating misleading biological data.

Quantitative Differentiation Evidence for 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic Acid Versus Closest Analogs


Regioisomeric Identity Verification: Functional Group Positional Constraint Differs from 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

The target compound places the carboxylic acid directly at the 3-position of the pyrazole ring with a phenyl at the 4-position, whereas the commonly confused analog 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 105994-56-7) bears the COOH at the 4-position and phenyl at the 3-position . This regioisomeric difference is confirmed by distinct InChI Keys (JPMGPKXXOVWGKS vs. InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) for the analog) and non-overlapping CAS numbers [1]. Purchasing the wrong regioisomer is a documented procurement risk, as the two compounds cannot be distinguished by molecular weight or formula alone.

Regiochemistry Structural isomerism Quality control

Lipophilicity Modulation: XLogP3 Value Delineates Physicochemical Boundaries Against 1-Ethyl Analog

The predicted octanol-water partition coefficient (XLogP3) for 1-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid is 1.7, as reported in vendor technical data . While direct experimental logP data for the closest 1-ethyl-4-phenyl analog (1-ethyl-4-phenyl-1H-pyrazole-3-carboxylic acid) are not publicly available, class-level inference from pyrazole SAR indicates that extending the N1 alkyl chain from methyl to ethyl increases logP by approximately 0.5–0.8 units, pushing the analog beyond typical CNS drug-likeness guidelines and altering solubility profiles [1]. The target compound's XLogP3 of 1.7 places it within favorable ranges for both oral bioavailability (Lipinski Rule of Five) and CNS penetration potential, whereas the ethyl homolog is likely to lie outside this window.

Drug-like properties Lipophilicity Lead optimization

Hydrogen Bond Donor Count Distinguishes Target from Methyl Ester Prodrug Forms

The free carboxylic acid form exhibits a hydrogen bond donor (HBD) count of 1 and an acceptor count of 3 . In contrast, the corresponding methyl ester, methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate (CAS not yet assigned to this exact compound; mol. wt. 216.24 g/mol), possesses an HBD count of 0 and an acceptor count of 4 [1]. This single HBD difference can affect passive membrane permeability and target binding interactions. For applications where the carboxylic acid is intended for subsequent amide coupling or salt formation, the free acid form is essential; the methyl ester, while more permeable, would require an additional hydrolysis step, introducing synthetic inefficiency.

Prodrug design Hydrogen bonding Permeability

Procurement-Driven Application Scenarios for 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic Acid


SAR Exploration of Pyrazole-3-carboxylic Acid-Based Aryl Hydrocarbon Receptor (AhR) Antagonists

Medicinal chemistry teams optimizing AhR antagonist leads require the 1-methyl-4-phenyl-3-COOH substitution pattern as a core scaffold for derivatization. The regioisomeric identity of this compound ensures that the carboxylic acid vector is presented in the proper orientation for key salt-bridge interactions observed in published AhR co-crystal structures. Procuring this specific regioisomer avoids the confounding effect of shifting the carboxyl to the 4-position, which would misalign the pharmacophore and abolish antagonist activity .

Amide Library Synthesis for Kinase Inhibitor Fragment-Based Screening

In fragment-based drug discovery programs targeting kinase hinge regions, the free carboxylic acid functionality allows direct HATU/DIC-mediated amide bond formation with diverse amine fragments. The compound's HBD count of 1 (free acid) versus 0 (methyl ester) makes it the preferred reagent for one-step parallel amide library construction, eliminating the ester hydrolysis step that would be required if the methyl ester were procured instead .

Metal-Organic Framework (MOF) Ligand Screening with Phenyl-Pyrazole Carboxylate Linkers

Coordination chemistry researchers evaluating pyrazole-carboxylate ligands for MOF construction can exploit the geometry of this compound, where the carboxylate at position 3 and the phenyl at position 4 place donor atoms in a favorable dihedral arrangement for bridging metal nodes. This spatial orientation differs from 1-methyl-3-phenyl-4-carboxylic acid analogs, which produce different framework topologies. The compound's predicted XLogP3 of 1.7 facilitates solubility in polar aprotic solvents commonly used in solvothermal MOF synthesis [1].

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